1,8-Naphthalenediamine, N,N'-bis(1-methylethyl)-

Description

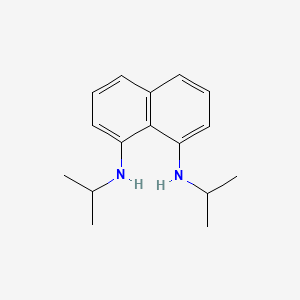

1,8-Naphthalenediamine, N,N'-bis(1-methylethyl)- is a naphthalene derivative with two isopropyl (1-methylethyl) groups attached to the nitrogen atoms at the 1,8-positions of the aromatic ring. Its molecular formula is C₁₄H₁₈N₂, with a molecular weight of 214.31 g/mol. The isopropyl substituents confer steric bulk and lipophilicity, distinguishing it from simpler naphthalenediamine derivatives.

Properties

IUPAC Name |

1-N,8-N-di(propan-2-yl)naphthalene-1,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-11(2)17-14-9-5-7-13-8-6-10-15(16(13)14)18-12(3)4/h5-12,17-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWNYVBEIINDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC2=C1C(=CC=C2)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573586 | |

| Record name | N~1~,N~8~-Di(propan-2-yl)naphthalene-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372988-36-8 | |

| Record name | N~1~,N~8~-Di(propan-2-yl)naphthalene-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,8-naphthalenediamine with isopropyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

There seems to be some confusion regarding the exact compound you're asking about. The query specifies "1,8-Naphthalenediamine, N,N'-bis(1-methylethyl)-", while most of the search results refer to "1,8-Naphthalenediamine" (also known as 1,8-Diaminonaphthalene) or its derivatives. Here's a breakdown of the information available, separating the data for the different compounds where necessary:

1,8-Naphthalenediamine

Overview:

- 1,8-Naphthalenediamine is a compound that can undergo sublimation . It reacts with iron(III) chloride to produce a brownish precipitate .

Applications:

- Reagent for Nitrite Detection: It can be used as a reagent to detect nitrite in acidic or neutral solutions, reacting to form a reddish-brown precipitate of 1,8-azidiiminonaphthalene . The limit concentration is 0.2 ppm .

- Reagent for Selenium Detection: It can also be used as a reagent to detect selenium in acetic acid solutions. When heated with selenious acid or alkali selenate, it produces a brownish precipitate, with a limit concentration of 1 ppm .

- Organic Synthesis: 1,8-Diaminonaphthalene serves as a raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Physical Properties:

- Appearance: Described as a blackish-purple solid in the form of lumps or flakes .

- Solubility: Slightly soluble in water (850mg/L) and soluble in hot water. Soluble in ethanol and ether .

- Melting Point: Approximately 64°C .

Derivatives of 1,8-Naphthalenediamine and Naphthalimide

- Anti-tumor Activity: Research indicates that structural modifications of 1,8-naphthalimide derivatives can improve anti-tumor activity and reduce toxicity. These derivatives can act as cell probes and DNA targeting agents .

- Antimicrobial activity: Quaternized 1,8-naphthaliimide derivatives have shown moderate antimicrobial activity against gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as inhibitory activities against Taq polymerase and transcriptase .

- Inhibitor of Vibrio cholerae: 3-amino 1,8-naphthalimide (3-A1, 8NI) can inhibit the production of cholera toxin and hinder the movement of Vibrio cholera and Vibrio parahaemolyticus .

N,N'-bis(1-methylheptyl)-1,5-Naphthalenediamine

Mechanism of Action

The mechanism of action of 1,8-Naphthalenediamine, N,N’-bis(1-methylethyl)- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

1,8-bis(dimethylamino)naphthalene (Proton Sponge)

1,8-Diaminonaphthalene Derivatives (e.g., Bis(2-cyanoacetamide))

- Structure: 1,8-diaminonaphthalene with electron-withdrawing cyanoacetamide (-NHCOCH₂CN) substituents .

- Properties :

- Comparison: The target compound’s isopropyl groups are electron-donating, which may reduce antimicrobial efficacy but improve solubility in nonpolar media.

Functional Group Analog: Triazine Derivatives

Prometryn (1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N'-bis(1-methylethyl)-)

- Molecular Formula : C₁₀H₁₉N₅S .

- Substituents : Isopropyl groups and methoxy (-OCH₃) at the 6-position.

- Application : Herbicide with pre- and post-emergent activity .

- Comparison : While the triazine core differs from naphthalene, the shared isopropyl groups suggest similar steric effects in binding to biological targets.

Physicochemical Data Table

Research Findings and Implications

- Steric Effects : Isopropyl substituents in the target compound likely reduce solubility in polar solvents compared to dimethyl analogs but enhance stability in hydrophobic environments .

- Biological Activity: While 1,8-diaminonaphthalene derivatives with electron-withdrawing groups exhibit antimicrobial properties, the target compound’s electron-donating isopropyl groups may favor applications in drug delivery or catalysis .

- Synthetic Challenges: Alkylation of 1,8-diaminonaphthalene with isopropyl halides may require elevated temperatures or phase-transfer catalysts due to steric hindrance, unlike the straightforward dimethylation of Proton Sponge .

Biological Activity

1,8-Naphthalenediamine, N,N'-bis(1-methylethyl)-, also known as N,N'-diisopropyl-1,8-naphthalenediamine (DIPN), is a compound of significant interest due to its diverse biological activities and applications in various fields such as organic electronics and sensor technology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical formula of 1,8-naphthalenediamine, N,N'-bis(1-methylethyl)- is C16H22N2, with a molecular weight of 258.36 g/mol. The compound features two isopropyl groups attached to the nitrogen atoms of the naphthalene backbone, which enhances its solubility and stability in organic solvents.

Biological Activities

Research has indicated that DIPN exhibits several biological activities:

- Antioxidant Activity : Studies have shown that derivatives of naphthalenediamines possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is attributed to the electron-rich amine groups that can scavenge free radicals.

- Antimicrobial Properties : Certain derivatives of naphthalenediamine have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Catalytic Activity : DIPN has been investigated for its role as a catalyst in organic transformations. Its dual amine functional groups facilitate various chemical reactions, making it valuable in synthetic chemistry.

The biological activity of DIPN can be attributed to its structural features:

- Electron Donation : The amine groups in DIPN can donate electrons, which is crucial for its antioxidant and antimicrobial activities. This electron donation helps stabilize free radicals and disrupts bacterial metabolism.

- Interaction with Metal Ions : DIPN has shown potential as a chelating agent for metal ions, which can inhibit metalloproteases—enzymes that require metal ions for their catalytic activity. This interaction can lead to the inactivation of these enzymes, providing a pathway for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of 1,8-naphthalenediamine derivatives:

- Antioxidant Studies : A study demonstrated that certain naphthalenediamine derivatives significantly reduced oxidative stress markers in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was quantitatively assessed using DPPH and ABTS assays.

- Antimicrobial Efficacy : Research indicated that DIPN exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.

- Sensor Applications : DIPN's incorporation into polymer films has been studied for developing chemical sensors capable of detecting nitroaromatic explosives. The detection mechanism relies on changes in electrical properties upon exposure to target analytes.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,8-Diaminonaphthalene | C10H10N2 | Simpler structure; used primarily in dye synthesis |

| N,N,N',N'-Tetramethyl-1,8-naphthalenediamine | C14H18N2 | Higher methylation; exhibits different solubility |

| 1,5-Naphthalenediamine | C10H10N2 | Different positioning of amine groups; distinct reactivity |

| 2-Amino-1-naphthol | C10H9NO | Contains hydroxyl group; used in dye applications |

The uniqueness of DIPN lies in its specific arrangement of substituents on the naphthalene ring, enhancing its reactivity compared to simpler diamines. Its dual alkyl substituents contribute to its stability and solubility in organic solvents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,8-Naphthalenediamine derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 1,8-dinitronaphthalene, achieving yields up to 95% under controlled pressure (10–15 atm H₂) and temperature (80–100°C) using palladium-on-carbon catalysts . Alternative routes include reductive amination of 1-nitroso-naphthalene derivatives, though yields vary depending on solvent polarity (e.g., ethanol vs. DMF) and reducing agents (e.g., NaBH₄ vs. LiAlH₄) . Purity optimization requires post-synthetic crystallization from ethanol/water mixtures (1:3 v/v) to remove isomer impurities .

Q. How can spectroscopic techniques differentiate structural isomers of 1,8-Naphthalenediamine derivatives?

- Methodological Answer :

- ¹H NMR : Distinct aromatic proton splitting patterns (e.g., doublets at δ 8.56 and 8.31 ppm for 1,8-substitution) confirm regiochemistry .

- Mass Spectrometry : Monoisotopic mass (214.146999 Da) and fragmentation patterns (e.g., loss of isopropyl groups at m/z 158) validate substituent positions .

- UV-Vis : Absorbance maxima at 290–310 nm (π→π* transitions) and fluorescence quenching in polar solvents indicate electronic interactions with substituents .

Q. What are the recommended safety protocols for handling 1,8-Naphthalenediamine derivatives in laboratory settings?

- Methodological Answer :

- Toxicological Data : Acute exposure risks include respiratory irritation (LC₅₀ > 2 mg/L in rats via inhalation) and dermal sensitization (EC3 = 0.1% in murine models) .

- Mitigation : Use fume hoods for synthesis, nitrile gloves (≥0.11 mm thickness), and closed-system transfers to minimize aerosol formation .

- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent oxidative degradation .

Advanced Research Questions

Q. How do steric and electronic effects of isopropyl substituents influence metal-ligand coordination in 1,8-Naphthalenediamine complexes?

- Methodological Answer :

- Steric Effects : Bulky isopropyl groups enforce a distorted square-planar geometry in Cu(II) complexes, as shown by X-ray crystallography (bond angles: 87–92°) .

- Electronic Effects : Electron-donating substituents increase ligand basicity (pKₐ ≈ 9.2), enhancing metal-binding affinity (log β = 12.5 for Cu²⁺ at pH 7.4) .

- Application : These complexes mediate DNA cleavage via superoxide radical (O₂⁻•) generation, quantified using nitroblue tetrazolium (NBT) assays .

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., ΔsubH°)?

- Methodological Answer : Discrepancies in sublimation enthalpy (ΔsubH° = 94.1–99.0 kJ/mol) arise from measurement techniques:

- Gas Saturation (GS) : Lower values (94.1 ± 0.4 kJ/mol) due to partial decomposition at 304–335 K .

- Mass Effusion (ME) : Higher precision (99.0 ± 0.7 kJ/mol) via isothermal vapor pressure monitoring (314–338 K) .

- Recommendation : Use ME with quartz crystal microbalances for real-time vapor-phase analysis.

Q. How do β-cyclodextrin inclusion complexes affect the photostability and solubility of 1,8-Naphthalenediamine derivatives?

- Methodological Answer :

- Fluorescence Studies : Job plot analysis (1:1 stoichiometry) shows a 3.5× fluorescence enhancement at pH 7.2, indicating host-guest encapsulation .

- Solubility : Phase-solubility diagrams (Higuchi model) reveal a 12-fold solubility increase in aqueous β-cyclodextrin (10 mM) due to hydrophobic cavity interactions .

- Photostability : UV irradiation (254 nm) shows 80% retention of fluorescence intensity vs. 40% for free ligands, attributed to reduced radical formation .

Q. What computational methods predict the environmental partitioning and biodegradation pathways of 1,8-Naphthalenediamine derivatives?

- Methodological Answer :

- QSPR Models : Use log P (1.68) and Henry’s law constant (3.2 × 10⁻⁷ atm·m³/mol) to predict soil adsorption (Koc = 1200 L/kg) and atmospheric oxidation (t₁/₂ = 2.5 days) .

- Biodegradation : MetaPath predicts N-dealkylation as the primary pathway (80% yield) via cytochrome P450 enzymes, validated by LC-MS detection of N-isopropyl metabolites .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.